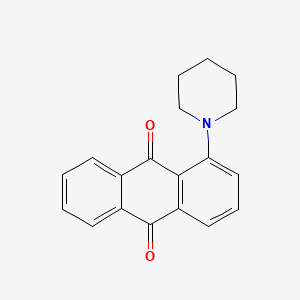

1-Piperidinoanthraquinone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-1-ylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c21-18-13-7-2-3-8-14(13)19(22)17-15(18)9-6-10-16(17)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKECLMYNUGARQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197796 | |

| Record name | 1-Piperidinoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-83-2 | |

| Record name | 1-Piperidinoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinoanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT7F2L3X6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-piperidinoanthraquinone reaction conditions

An In-depth Technical Guide to the Synthesis of 1-Piperidinoanthraquinone

Introduction: Strategic Overview

1-Piperidinoanthraquinone is a substituted anthraquinone derivative, a class of compounds renowned for their vibrant colors and significant roles as dyes and pigments. Beyond their chromatic properties, anthraquinone scaffolds are prevalent in medicinally active compounds, exhibiting a range of biological activities. The synthesis of 1-piperidinoanthraquinone, therefore, is of interest to researchers in materials science, dye chemistry, and drug discovery. The core of this synthesis lies in the formation of a carbon-nitrogen (C-N) bond at the C1 position of the anthraquinone nucleus, a transformation that is often challenging due to the electron-deficient nature of the aromatic system.

This guide provides a comprehensive analysis of the primary synthetic methodologies for preparing 1-piperidinoanthraquinone. We will delve into the mechanistic underpinnings of these reactions, explore the critical parameters that govern their success, and offer field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to not only replicate these syntheses but also to troubleshoot and adapt them for their specific applications. The two dominant strategies for this arylamine synthesis are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Part 1: The Copper-Catalyzed Ullmann Condensation Pathway

The Ullmann condensation, first reported over a century ago, is a cornerstone of C-N bond formation and the traditional method for synthesizing N-aryl compounds like 1-piperidinoanthraquinone.[1][2] The reaction involves the coupling of an aryl halide with an amine, promoted by copper.

Mechanistic Rationale and Causality

The classical Ullmann reaction requires stoichiometric copper and harsh conditions, often involving high-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene at temperatures exceeding 200°C.[2] Modern iterations have introduced catalytic amounts of copper, often as copper(I) salts (e.g., CuI), along with ligands to facilitate the reaction under milder conditions.

The generally accepted mechanism, while still debated, is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:

-

Coordination : The amine (piperidine) and a ligand coordinate to the Cu(I) catalyst.

-

Oxidative Addition : The aryl halide (e.g., 1-chloroanthraquinone) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination : The C-N bond is formed through reductive elimination from the Cu(III) complex, yielding 1-piperidinoanthraquinone and regenerating the active Cu(I) catalyst.

The choice of starting material is critical. 1-Haloanthraquinones are common substrates, with reactivity following the order I > Br > Cl.[2] While 1-chloroanthraquinone is often more cost-effective, its lower reactivity may necessitate more forcing conditions.[3][4] An alternative is starting from 1-nitroanthraquinone, where the nitro group is displaced by the amine; however, this can lead to side reactions and requires careful control.[5][6]

Experimental Workflow: Ullmann Condensation

The following diagram illustrates a typical workflow for the synthesis via the Ullmann pathway.

Caption: General experimental workflow for Ullmann synthesis.

Field-Proven Protocol: Microwave-Assisted Ullmann Synthesis

Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times from many hours to mere minutes.[7] This protocol is adapted from a validated procedure for the synthesis of related amino-anthraquinone derivatives.[7]

Materials:

-

1-Chloroanthraquinone

-

Piperidine

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

-

To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1-chloroanthraquinone (1.0 mmol, 242.6 mg).

-

Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

-

Add copper(I) iodide (0.1 mmol, 19.0 mg).

-

Add 4 mL of anhydrous DMF.

-

Add piperidine (1.5 mmol, 149 µL).

-

Seal the vessel with a septum cap.

-

Place the vessel in the microwave reactor cavity.

-

Irradiate the mixture at 150°C for 20-30 minutes with stirring. Self-Validation Check: Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Pour the reaction mixture into 50 mL of cold water with stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-piperidinoanthraquinone.

Part 2: The Palladium-Catalyzed Buchwald-Hartwig Amination Pathway

Developed in the mid-1990s, the Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a powerful and often milder alternative to the Ullmann reaction.[8] It utilizes a palladium catalyst with specialized phosphine ligands to couple amines with aryl halides or triflates.[9][10]

Mechanistic Rationale and Causality

The Buchwald-Hartwig reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the use of bulky, electron-rich phosphine ligands which promote the crucial steps of the cycle:

-

Oxidative Addition : The active Pd(0) species undergoes oxidative addition with the 1-haloanthraquinone to form a Pd(II) complex.

-

Ligand Exchange/Amine Coordination : The amine (piperidine) displaces a ligand on the palladium center. A base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination : This is the rate-determining step. The C-N bond is formed via reductive elimination, releasing the 1-piperidinoanthraquinone product and regenerating the Pd(0) catalyst.

Bulky ligands (e.g., XPhos, SPhos, BrettPhos) are essential as they facilitate the reductive elimination step, preventing catalyst decomposition and promoting high turnover numbers.[11] This methodology is often characterized by its superior functional group tolerance and milder reaction conditions compared to the Ullmann condensation.

Reaction Pathway: Buchwald-Hartwig Amination

The catalytic cycle for this pathway is illustrated below.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Part 3: Comparative Analysis and Data Presentation

Choosing the optimal synthetic route depends on factors such as available starting materials, required scale, cost, and equipment. The following table summarizes the key parameters for each method.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (Cu(0), CuI, Cu₂O) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Often optional; Proline, Diamines | Required ; Bulky phosphines (XPhos, etc.) |

| Base | Strong inorganic (K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic (NaOtBu, LHMDS) |

| Solvent | High-boiling polar (DMF, NMP) | Aprotic (Toluene, Dioxane) |

| Temperature | High (120-220°C); Milder with MW | Lower (RT - 110°C) |

| Advantages | Low catalyst cost, well-established | High functional group tolerance, milder conditions, broader substrate scope |

| Disadvantages | Harsh conditions, lower functional group tolerance, often stoichiometric copper | High catalyst/ligand cost, potential for catalyst contamination in product |

Conclusion and Future Outlook

The synthesis of 1-piperidinoanthraquinone can be reliably achieved through either the copper-catalyzed Ullmann condensation or the palladium-catalyzed Buchwald-Hartwig amination. The Ullmann approach, particularly when enhanced with microwave irradiation, represents a cost-effective and rapid method.[7] However, for substrates bearing sensitive functional groups or for syntheses where mild conditions are paramount, the Buchwald-Hartwig reaction is the superior choice, despite the higher cost of the catalyst system.[8] The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to successfully synthesize this and related N-aryl anthraquinone derivatives, enabling further exploration in materials and medicinal chemistry.

References

- CN104892426A - Method for preparing 1-nitroanthraquinone by using pyrrolidinone ionic liquid as catalyst.

-

Ullmann Reaction . Organic Chemistry Portal. [Link]

-

Ullmann reaction . Wikipedia. [Link]

-

Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions . Nature Protocols, 5(5), 945–953. [Link]

-

Ullmann condensation . Wikipedia. [Link]

- EP0499451A1 - Synthesis of 1-amino-anthraquinone.

-

Wang, Y., et al. (2023). Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method . MDPI. [Link]

- US4045454A - Production of 1-nitroanthraquinone and 1-aminoanthraquinone.

- CN101717329B - Synthesis method of chloroanthraquinone.

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . PMC - NIH. [Link]

-

α-CHLOROANTHRAQUINONE . Organic Syntheses Procedure. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

Sources

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. US4045454A - Production of 1-nitroanthraquinone and 1-aminoanthraquinone - Google Patents [patents.google.com]

- 7. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

Mastering the Purification of 1-Piperidinoanthraquinone: An In-depth Technical Guide to Recrystallization

This guide provides a comprehensive, field-proven methodology for the purification of 1-Piperidinoanthraquinone through recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a deep dive into the causal relationships behind experimental choices, ensuring a robust and reproducible purification process.

Foundational Principles: The Science of Recrystallization

Recrystallization is a powerful technique for the purification of solid organic compounds. The fundamental principle lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This process inherently excludes impurities, which remain dissolved in the solvent, or "mother liquor."[1]

The selection of an appropriate solvent is paramount for a successful recrystallization. A well-chosen solvent will not react with the compound being purified and will have a boiling point that is lower than the melting point of the compound to prevent "oiling out."

Understanding 1-Piperidinoanthraquinone and Its Potential Impurities

The synthesis of 1-Piperidinoanthraquinone most commonly proceeds via a nucleophilic aromatic substitution reaction between 1-chloroanthraquinone and piperidine. This synthetic route can introduce several potential impurities:

-

Unreacted Starting Materials: Residual 1-chloroanthraquinone and piperidine.

-

Polysubstituted Byproducts: Di- or tri-piperidinoanthraquinone derivatives, formed if the reaction conditions are not carefully controlled.

-

Side-Reaction Products: Products from the degradation of starting materials or the desired product under harsh reaction conditions.

A successful purification strategy must effectively remove these impurities.

Strategic Solvent Selection: An Experimental Approach

Given the lack of specific solubility data for 1-Piperidinoanthraquinone, a systematic experimental approach is necessary to identify the optimal recrystallization solvent.

Materials and Reagents

-

Crude 1-Piperidinoanthraquinone

-

A selection of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

-

Test tubes

-

Heating apparatus (e.g., hot plate with a sand or water bath)

-

Vortex mixer

Single-Solvent Screening Protocol

-

Initial Solubility Testing:

-

Place approximately 20-30 mg of crude 1-Piperidinoanthraquinone into a series of test tubes.

-

To each test tube, add 1 mL of a different solvent at room temperature.

-

Agitate the mixtures and observe the solubility. A suitable solvent will not dissolve the compound at this stage.[4]

-

-

Hot Solubility Testing:

-

Gently heat the test tubes containing the undissolved solid in a water or sand bath.

-

Observe the solubility as the temperature increases. An ideal solvent will completely dissolve the compound at or near its boiling point.[5]

-

-

Cooling and Crystal Formation:

-

Allow the hot, clear solutions to cool slowly to room temperature.

-

Observe for the formation of crystals. The ideal solvent will yield a good crop of crystals upon cooling.

-

If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.

-

Mixed-Solvent System (if necessary)

If no single solvent provides the desired solubility profile, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[6]

-

Dissolution in "Good" Solvent: Dissolve the crude 1-Piperidinoanthraquinone in a minimal amount of the hot "good" solvent.

-

Addition of "Anti-Solvent": While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

-

Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears.

-

Cooling: Allow the solution to cool slowly to room temperature to facilitate crystal growth.

The following table summarizes the properties of common solvents for consideration:

| Solvent | Boiling Point (°C) | Polarity | Notes |

| Ethanol | 78 | Polar | Good general-purpose solvent for moderately polar compounds. |

| Isopropanol | 82 | Polar | Similar to ethanol, but slightly less polar. |

| Acetone | 56 | Polar aprotic | Good solvent for a wide range of organic compounds. Low boiling point requires careful handling. |

| Ethyl Acetate | 77 | Moderately polar | Often used in mixed-solvent systems with nonpolar solvents. |

| Toluene | 111 | Nonpolar | Good for dissolving nonpolar compounds and impurities. |

| Heptane | 98 | Nonpolar | Often used as an anti-solvent with more polar solvents. |

The Recrystallization Protocol: A Step-by-Step Guide

This protocol assumes a suitable single solvent has been identified. The process can be adapted for a mixed-solvent system as described above.

Dissolution

-

Place the crude 1-Piperidinoanthraquinone in an Erlenmeyer flask.

-

Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

-

Continue adding the hot solvent in small portions until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize the yield of recrystallized product.

Hot Filtration (if necessary)

If the hot solution contains insoluble impurities (e.g., dust, solid byproducts), a hot filtration is necessary to remove them.

-

Preheat a stemless or short-stemmed funnel and a clean receiving Erlenmeyer flask on the hot plate.

-

Place a fluted filter paper in the funnel. A fluted paper increases the surface area and speeds up the filtration process.

-

Pour the hot, saturated solution through the preheated funnel and fluted filter paper into the clean flask. Work quickly to prevent premature crystallization in the funnel.

Crystallization

-

Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the solution has reached room temperature, you can further increase the yield by cooling the flask in an ice bath for 15-30 minutes.

Isolation and Drying of Crystals

-

Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Continue to draw air through the crystals on the filter for several minutes to help them dry.

-

Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.

Visualization of the Workflow

The following diagram illustrates the key steps in the recrystallization process.

Caption: A generalized workflow for the purification of 1-Piperidinoanthraquinone by recrystallization.

Purity Assessment

The purity of the recrystallized 1-Piperidinoanthraquinone should be assessed to validate the effectiveness of the purification process. Common analytical techniques include:

-

Melting Point Determination: A pure compound will have a sharp melting point range of 1-2°C. A broad melting point range is indicative of impurities.

-

Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

-

Spectroscopic Methods (NMR, IR, Mass Spectrometry): To confirm the chemical structure and identify any remaining impurities.

Safety and Handling

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle organic solvents with care, as they are often flammable and can be toxic. Avoid inhalation of vapors and contact with skin.

-

Consult the Safety Data Sheet (SDS) for 1-Piperidinoanthraquinone and all solvents used for specific handling and disposal information.

Conclusion

The purification of 1-Piperidinoanthraquinone by recrystallization is a highly effective method when approached systematically. By understanding the underlying principles, carefully selecting a solvent system through empirical testing, and executing a well-controlled protocol, researchers can obtain a high-purity product suitable for downstream applications in drug discovery and development. This guide provides the necessary framework to achieve this with confidence and reproducibility.

References

- Jaeger, A. (1932). Purification of anthraquinone. U.S.

-

Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

-

Fieser, L. F. (1931). α-CHLOROANTHRAQUINONE. Organic Syntheses, 11, 24. [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

-

Kinetics and Catalysis. (2014). One-pot process for preparing substituted anthraquinones via diene synthesis in the presence of solutions of Mo-V-P heteropoly acids. [Link]

- Google Patents. (2010). Synthesis method of chloroanthraquinone.

- Lait, R. (1958). Purification of anthraquinone solutions. U.S.

- Google Patents. (1992). Synthesis of 1-amino-anthraquinone.

-

Kinetics and Catalysis. (2013). A new method for producing substituted anthraquinones via diene synthesis in the presence of Mo-V-P heteropoly acid solution: Catalyst regeneration. [Link]

- Google Patents. (2009). Synthesis method for high-purity substituted anthraquinones.

-

Journal of Chemical & Engineering Data. (2010). Solubilities of 1,4-Naphthoquinone in Acetone, Toluene, Xylene, Ethanol, and n-Butyl Alcohol. [Link]

- Google Patents. (1992). Synthesis of 1-aminoanthraquinone.

- Google Patents. (1992). Synthesis of 1-amino-anthraquinone.

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

-

Phenomenex. Solvent Miscibility Table. [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]

-

Chemistry LibreTexts. (2022). Mixed Solvents. [Link]

-

University of York. Single-solvent recrystallisation. [Link]

-

Chemistry LibreTexts. (2022). Hot Filtration. [Link]

-

YouTube. (2013). Recrystallization Solvent Pair. [Link]

-

University of California, Los Angeles. Recrystallization-1.pdf. [Link]

-

YouTube. (2008). Hot Filtration. [Link]

-

Chemistry LibreTexts. (2022). Hot Filtration. [Link]

-

Royal Society of Chemistry: Education. Hot gravity filtration. [Link]

-

University of Toronto. Recrystallization - Single Solvent. [Link]

-

Wikipedia. Recrystallization (chemistry). [Link]

-

MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

-

University of Colorado Boulder. Recrystallization. [Link]

-

University of California, Davis. Recrystallization. [Link]

Sources

- 1. 84-65-1 CAS MSDS (Anthraquinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. EP0499450A1 - Synthesis of 1-aminoanthraquinone - Google Patents [patents.google.com]

- 3. csustan.edu [csustan.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electrochemical Behavior of 1-Piperidinoanthraquinone

Abstract: This guide provides a comprehensive technical examination of the electrochemical behavior of 1-Piperidinoanthraquinone. Anthraquinone derivatives are a cornerstone in various fields, from oncology to energy storage, owing to their rich redox chemistry. The introduction of a piperidino substituent at the C1 position significantly modulates the electronic properties of the anthraquinone core, influencing its reduction potentials and reaction mechanisms. This document elucidates the fundamental redox processes, details the causal effects of the piperidino group, presents a validated experimental protocol for cyclic voltammetry, and discusses the broader implications for drug development and material science.

The Anthraquinone Core: A Foundation of Reversible Redox Chemistry

The 9,10-anthraquinone (AQ) scaffold is the parent structure from which 1-Piperidinoanthraquinone is derived. Its electrochemical signature is dominated by the two carbonyl groups of the central quinone ring. In aprotic (non-proton donating) solvents, the reduction of AQ is a well-understood, reversible two-step process.[1]

-

First Reduction: The parent molecule (AQ) accepts a single electron to form a stable radical anion (AQ•⁻).

-

Second Reduction: This radical anion accepts a second electron to form the dianion (AQ²⁻).

This two-step, one-electron transfer process is a hallmark of quinone electrochemistry and forms the basis for understanding the behavior of its derivatives.[2] The potentials at which these electron transfers occur are sensitive to the electronic environment of the aromatic rings. Substituents that donate electron density to the ring system make the reduction more difficult (shifting potentials to more negative values), while electron-withdrawing groups facilitate reduction (shifting potentials to more positive values).[3][4]

Caption: Generalized two-step reduction of the anthraquinone core in aprotic media.

Electronic Modulation by the 1-Piperidino Substituent

The defining feature of 1-Piperidinoanthraquinone is the nitrogen-containing piperidino group attached to the C1 position of the anthraquinone skeleton. The nitrogen atom, through its lone pair of electrons, acts as a potent electron-donating group (EDG).

Causality of Electronic Effects: The primary mechanistic impact of the piperidino group is the donation of electron density into the π-system of the anthraquinone rings. This increased electron density on the redox-active quinone core makes the addition of external electrons (i.e., reduction) less thermodynamically favorable. Consequently, a greater driving force (more negative potential) is required to achieve the reduction compared to the unsubstituted parent anthraquinone. This phenomenon is a key principle in the molecular design of redox-active materials.[3][5] Studies on various amino-substituted anthraquinones consistently show this cathodic shift (a shift to more negative potentials) in reduction peaks.[5]

Experimental Analysis via Cyclic Voltammetry

Cyclic Voltammetry (CV) is the principal technique for investigating the electrochemical behavior of redox-active molecules like 1-Piperidinoanthraquinone. It provides critical data on reduction/oxidation potentials, the reversibility of electron transfer events, and the stability of the generated species.

Rationale for Experimental Design

-

Aprotic Medium: An aprotic solvent like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) is chosen to isolate the electron transfer events (the EE mechanism) from proton-coupled reactions.[2] The presence of protons (e.g., from water or acidic media) can complicate the voltammogram, often leading to a single, two-electron wave and potentially irreversible behavior.[2]

-

Supporting Electrolyte: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is essential. It provides conductivity to the solution and ensures that the analyte migrates to the electrode surface via diffusion rather than electrostatic attraction.

-

Inert Atmosphere: Experiments are conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from interfering. Molecular oxygen is electroactive and can react with the reduced anthraquinone species, particularly the radical anion, which can lead to undesirable side reactions and obscure the true electrochemical signature of the analyte.[6]

Caption: Standard experimental workflow for Cyclic Voltammetry analysis.

Detailed Experimental Protocol

This protocol provides a self-validating system for obtaining reliable cyclic voltammograms of 1-Piperidinoanthraquinone.

-

Reagent & Equipment Preparation:

-

Analyte: 1-Piperidinoanthraquinone (1 mM solution).

-

Solvent: Anhydrous, electrochemical-grade Acetonitrile (ACN).

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), to a final concentration of 0.1 M.

-

Working Electrode: 3 mm diameter Glassy Carbon Electrode (GCE).

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Silver/Silver Ion (Ag/Ag⁺).

-

Counter Electrode: Platinum wire or gauze.

-

Instrumentation: Potentiostat/Galvanostat.

-

-

Electrode Pre-treatment (Self-Validation Step):

-

Polish the GCE surface with progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse thoroughly with deionized water, then with the ACN solvent.

-

Rationale: A clean, smooth electrode surface is paramount for reproducible results. This step removes adsorbed impurities and ensures consistent electron transfer kinetics.

-

-

Solution Preparation:

-

In a volumetric flask, dissolve the required mass of 1-Piperidinoanthraquinone in ACN to achieve a 1 mM concentration.

-

Add the appropriate mass of TBAPF₆ to bring the concentration to 0.1 M. Ensure complete dissolution.

-

-

Electrochemical Cell Assembly:

-

Transfer the solution to the electrochemical cell.

-

Insert the polished working electrode, the reference electrode, and the counter electrode.

-

Seal the cell and begin purging the solution with a gentle stream of high-purity nitrogen or argon gas for at least 10-15 minutes. Maintain a blanket of inert gas over the solution for the duration of the experiment.

-

-

Data Acquisition:

-

Set the potentiostat parameters. A typical starting point is a scan rate of 100 mV/s and a potential window from 0 V to -2.0 V vs. Ag/AgCl. The window must be wide enough to capture both reduction events.

-

Initiate the cyclic scan, starting from the open-circuit potential and scanning in the negative direction.

-

Record at least three consecutive scans to ensure the system has reached a steady state.

-

Interpreting the Electrochemical Data

The cyclic voltammogram of 1-Piperidinoanthraquinone in an aprotic solvent is expected to show two distinct, quasi-reversible reduction waves, corresponding to the formation of the radical anion and the dianion.[2]

Table 1: Representative Electrochemical Data for Aminoanthraquinones (Note: Exact potentials for 1-Piperidinoanthraquinone may vary based on specific experimental conditions. The data below for similar 1-aminoanthraquinones illustrates the expected behavior.)

| Compound | First Reduction Peak (Epc1 vs Ag/AgCl) | Second Reduction Peak (Epc2 vs Ag/AgCl) | Solvent System |

| 1-Aminoanthraquinone | ~ -1.09 V | ~ -1.5 V to -1.7 V | Acetonitrile |

| 1-(Ethylamino)anthraquinone | ~ -1.09 V | ~ -1.6 V to -1.8 V | Acetonitrile |

Data derived from studies on similar compounds.[2]

The key features to analyze are:

-

Peak Potentials (Epc): The potentials at which the reduction peaks occur. As discussed, these will be shifted to more negative values compared to unsubstituted anthraquinone.

-

Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron process, the theoretical peak separation is ~59 mV at room temperature. Values larger than this suggest quasi-reversible or irreversible kinetics.

-

Peak Current Ratio (Ipa/Ipc): A ratio close to 1 indicates that the species generated upon reduction is stable on the timescale of the CV scan and is fully re-oxidized on the reverse scan.

Caption: The two-step electrochemical reduction (EE) mechanism of 1-Piperidinoanthraquinone.

Implications for Drug Development and Material Science

Understanding the electrochemical behavior of 1-Piperidinoanthraquinone is critical for its application in various fields.

-

Oncology: Many anthraquinone-based anticancer drugs, like Mitoxantrone, exert their therapeutic effect through mechanisms involving redox cycling.[6] The ability of a molecule to be reduced by cellular enzymes (like NADPH-cytochrome P450 reductase) and then transfer that electron to molecular oxygen generates reactive oxygen species (ROS), inducing oxidative stress and cell death.[6] The reduction potential (E¹) is a key determinant of this activity. A potential that is not too negative allows for efficient reduction by cellular machinery. Therefore, characterizing the E¹ of 1-Piperidinoanthraquinone is a crucial first step in evaluating its potential as a bioreductive drug.

-

Redox Flow Batteries: Organic molecules, including anthraquinone derivatives, are being heavily researched as active materials for redox flow batteries.[7][8] The key parameters derived from CV—redox potentials, reversibility, and stability of the charged species—directly inform the battery's cell voltage, cyclability, and lifespan. The electron-donating piperidino group allows for tuning the reduction potential to match specific energy storage requirements.[5]

Conclusion

The electrochemical behavior of 1-Piperidinoanthraquinone is governed by the interplay between its core anthraquinone structure and the potent electron-donating piperidino substituent. This results in a distinct two-step, one-electron reduction process at potentials more negative than the parent compound. A thorough investigation using cyclic voltammetry under controlled aprotic conditions is essential to quantify its redox potentials and kinetic reversibility. These electrochemical parameters are not merely academic; they are fundamental properties that directly influence the molecule's potential utility as a therapeutic agent or as a component in advanced energy storage systems.

References

-

Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution. National Institutes of Health (NIH). [Link]

-

Investigation of the Redox Chemistry of Anthraquinone Derivatives Using Density Functional Theory. ResearchGate. [Link]

-

Cyclic voltammetry of 1-aminoanthraquinone and compounds 7, 8, and 12... ResearchGate. [Link]

-

Synthesis and electrochemistry of annoquinone-A, cypripedin methyl ether, denbinobin and related 1,4-phenanthrenequinones. ResearchGate. [Link]

-

Synthesis, redox properties, and basicity of substituted 1-aminoanthraquinones: Spectroscopic, electrochemical, and computational studies in acetonitrile solutions. ResearchGate. [Link]

-

The reversible electrochemical reduction mechanism of a) anthraquinone... ResearchGate. [Link]

-

Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives. ACS Publications. [Link]

-

Theoretical and electrochemical study of the mechanism of anthraquinone-mediated one-electron reduction of oxygen: the involvement of adducts of dioxygen species to anthraquinones. Royal Society of Chemistry. [Link]

-

Cyclic voltammograms in protic media for 1 mM m-NO-iPr solutions at different pH. ResearchGate. [Link]

-

Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. National Institutes of Health (NIH). [Link]

-

Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters? Royal Society of Chemistry. [Link]

-

Highly Soluble 1,4-Diaminoanthraquinone Derivative for Nonaqueous Symmetric Redox Flow Batteries. ACS Publications. [Link]

-

Attempted characterisation of phenanthrene-4,5-quinone and electrochemical synthesis of violanthrone-16,17-quinone. How does the stability of bay quinones correlate with structural and electronic parameters? ResearchGate. [Link]

-

Synthesis, characterization, and electrochemical properties of a first-row metal phthalocyanine series. Royal Society of Chemistry. [Link]

-

Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect. Royal Society of Chemistry. [Link]

-

Electrochemical Regeneration of Anthraquinones for Lifetime Extension in Flow Batteries. ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Computational electrochemistry study of derivatives of anthraquinone and phenanthraquinone analogues: the substitution effect - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical and electrochemical study of the mechanism of anthraquinone-mediated one-electron reduction of oxygen: the involvement of adducts of dioxygen species to anthraquinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Synthesis of 1-Piperidinoanthraquinone and Its Derivatives: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The anthraquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a piperidine moiety at the 1-position of the anthraquinone ring system gives rise to 1-piperidinoanthraquinone, a compound and a class of derivatives with significant pharmacological potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis of 1-piperidinoanthraquinone and its derivatives. It delves into the core synthetic strategies, explores the mechanistic underpinnings of these reactions, and offers detailed, field-proven experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel anthraquinone-based therapeutics.

Introduction: The Anthraquinone Core and the Significance of Piperidine Substitution

Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton with two ketone groups at positions 9 and 10. This tricyclic system's planarity and chemical versatility have made it a cornerstone in the development of dyes and pigments, and more importantly, a foundational element in the design of anticancer agents. The incorporation of various substituents onto the anthraquinone core can profoundly influence its biological activity.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another crucial pharmacophore found in a vast array of pharmaceuticals. Its conformational flexibility and ability to engage in hydrogen bonding and other non-covalent interactions allow for potent and selective binding to biological targets. The fusion of these two key structural motifs in 1-piperidinoanthraquinone and its derivatives has led to the discovery of compounds with promising cytotoxic and other biological activities.

This guide will focus on the primary synthetic routes to these valuable compounds, with a particular emphasis on the Ullmann condensation and related nucleophilic aromatic substitution reactions. We will explore both classical and modern approaches, including microwave-assisted synthesis, and provide the necessary detail for their successful implementation in a laboratory setting.

Core Synthetic Strategies: Accessing the 1-Piperidinoanthraquinone Scaffold

The synthesis of 1-piperidinoanthraquinone and its derivatives predominantly relies on the formation of a carbon-nitrogen bond between the C1 position of the anthraquinone core and the nitrogen atom of the piperidine ring. The most common and effective methods to achieve this transformation are the Ullmann condensation and direct nucleophilic aromatic substitution (SNAr).

The Ullmann Condensation: A Copper-Catalyzed Approach

The Ullmann condensation is a classic and robust method for the formation of aryl-nitrogen bonds.[1] In the context of 1-piperidinoanthraquinone synthesis, this reaction typically involves the coupling of a 1-haloanthraquinone with piperidine in the presence of a copper catalyst.[1]

Causality Behind Experimental Choices:

-

Starting Material: 1-Chloroanthraquinone or 1-bromoanthraquinone are the most common starting materials. The choice between them can depend on commercial availability and reactivity, with the bromo derivative often being more reactive.

-

Catalyst: Copper, in various forms (e.g., copper(I) iodide, copper(II) sulfate, or even elemental copper powder), is essential for this reaction. The active catalytic species is generally considered to be a copper(I) complex.[1] The catalyst facilitates the reaction by coordinating to both the amine and the aryl halide, thereby lowering the activation energy of the substitution.

-

Solvent and Base: High-boiling point, polar aprotic solvents such as dimethylformamide (DMF) or nitrobenzene are often used to achieve the high temperatures typically required for classical Ullmann reactions. A base, such as potassium carbonate or sodium carbonate, is necessary to deprotonate the piperidine, generating the nucleophilic piperidide anion.

-

Ligands: In modern variations of the Ullmann reaction, the addition of ligands such as proline or diamines can significantly improve the reaction efficiency and allow for milder reaction conditions.[2]

Reaction Mechanism:

The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reaction conditions. However, a generally accepted pathway involves the following key steps:

-

Formation of a Copper(I)-Amide Complex: The copper(I) catalyst reacts with piperidine in the presence of a base to form a copper(I)-piperidide complex.

-

Oxidative Addition: The 1-haloanthraquinone undergoes oxidative addition to the copper(I) complex, forming a transient copper(III) intermediate.

-

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired 1-piperidinoanthraquinone and regenerate the copper(I) catalyst.

Figure 1: Simplified catalytic cycle for the Ullmann amination.

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic aromatic substitution can also be employed, particularly when the anthraquinone ring is activated by electron-withdrawing groups. However, even without strong activation, the reaction can proceed under forcing conditions.

Causality Behind Experimental Choices:

-

Reaction Conditions: This reaction often requires high temperatures and may be performed neat (without a solvent) or in a high-boiling solvent. The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[3]

-

Pressure: In some cases, the reaction may be carried out in a sealed vessel to maintain pressure and reach higher temperatures.

Reaction Mechanism:

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Attack: The piperidine attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The halide ion is eliminated, and the aromaticity of the anthraquinone ring is restored, yielding the final product.

Figure 2: The two-step addition-elimination mechanism of SNAr.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and available laboratory equipment.

Synthesis of 1-(Piperidin-1-yl)-9,10-anthraquinone via Conventional Heating[4]

Materials:

-

1-Chloroanthraquinone

-

Piperidine

-

Toluene

-

Dichloromethane

-

Methanol

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-chloro-9,10-anthraquinone (0.5 g, 2.06 mmol) in 60 mL of toluene, add piperidine (177 mg, 2.05 mmol).

-

Stir the reaction mixture in an oil bath preheated to 80 °C for 48 hours.

-

After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

-

Dissolve the residue in 150 mL of dichloromethane.

-

Wash the organic layer with water (2 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a dichloromethane:methanol mixture (5:0.1 v/v) as the eluent.[4]

-

The product is obtained as a red solid.

Microwave-Assisted Synthesis of Aminoanthraquinone Derivatives

Microwave-assisted synthesis offers significant advantages in terms of reaction time and yield.[3] The following is a general procedure that can be adapted for the synthesis of 1-piperidinoanthraquinone.

Materials:

-

1-Bromoanthraquinone (or 1-chloroanthraquinone)

-

Piperidine

-

Copper(II) sulfate

-

Sodium hydrogen carbonate

-

Water

-

Hydrochloric acid (concentrated)

-

Sodium chloride

Procedure:

-

In a microwave-safe reaction vessel, dissolve 1-bromoanthraquinone (1 mmol) in a suitable solvent (e.g., water or a high-boiling polar solvent).

-

Add piperidine (1.5 mmol), sodium hydrogen carbonate (2 mmol), and a catalytic amount of copper(II) sulfate (e.g., 0.05 g).[3]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 90-120 °C) for a short period (e.g., 10-30 minutes), monitoring the pressure.

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid.

-

Filter the precipitate and wash with a 20% aqueous sodium chloride solution.[3]

-

Further purification can be achieved by recrystallization or column chromatography.

Figure 3: General experimental workflow for the synthesis of 1-piperidinoanthraquinone.

Synthesis of Derivatives

The synthesis of derivatives of 1-piperidinoanthraquinone can be approached in two main ways:

-

Starting from Substituted Anthraquinones: Utilize a pre-functionalized 1-haloanthraquinone (e.g., 1-chloro-4-hydroxyanthraquinone) and react it with piperidine under Ullmann or SNAr conditions.

-

Starting from Substituted Piperidines: Employ a functionalized piperidine derivative (e.g., 4-hydroxypiperidine) and react it with 1-haloanthraquinone.

The choice of strategy will depend on the availability of the starting materials and the desired substitution pattern. For example, to synthesize 1-(4-hydroxypiperidin-1-yl)anthraquinone, one would react 1-chloroanthraquinone with 4-hydroxypiperidine using a similar protocol as described above.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point (MP): As an indicator of purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Table 1: Characterization Data for 1-(Piperidin-1-yl)-9,10-anthraquinone

| Property | Data | Reference |

| Appearance | Red solid | [4] |

| Melting Point | 112–114 °C | [4] |

| Yield | 90% | [4] |

| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 1.65-1.71 (p, 2H), 1.84-1.90 (p, 4H), 3.15-3.20 (t, 4H), 7.20 (d, 1H), 7.51 (t, 1H), 7.65-7.73 (m, 2H), 8.19-8.27 (m, 2H) | [4] |

| Mass Spec (MALDI-TOF) | m/z 292.1 [M+H]+ | [4] |

| Elemental Analysis | Calculated for C19H17NO2: C 78.33, H 5.88, N 4.81; Found: C 78.34, H 5.88, N 4.82 | [4] |

Applications in Drug Development

Derivatives of 1-piperidinoanthraquinone have shown significant promise as anticancer agents. The anthraquinone core can intercalate into DNA, while the piperidine moiety can be modified to enhance solubility, cell permeability, and target-specific interactions. The exploration of various substituents on both the anthraquinone and piperidine rings allows for the fine-tuning of the pharmacological properties of these compounds, making them attractive candidates for further development in oncology.

Conclusion

The synthesis of 1-piperidinoanthraquinone and its derivatives is a well-established yet continually evolving field. The Ullmann condensation and nucleophilic aromatic substitution reactions provide reliable and versatile routes to these valuable compounds. Modern techniques such as microwave-assisted synthesis offer significant improvements in terms of efficiency and sustainability. This guide has provided a detailed overview of the key synthetic methodologies, their mechanistic foundations, and practical experimental protocols. It is our hope that this information will empower researchers to synthesize and explore new derivatives of 1-piperidinoanthraquinone, ultimately contributing to the discovery of novel therapeutic agents.

References

-

Jain, K., & Singh, S. (n.d.). MICROWAVE INDUCED SYNTHESIS OF ANTHRAQUINONE COMPOUNDS : A SOLVENT FREE PATH FOR SOME DYES. TSI Journals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wnuk, M., et al. (2012). 1-(Piperidin-1-yl)-9,10-anthraquinone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379. Retrieved from [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(Piperidin-1-yl)-9,10-anthraquinone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Intramolecular Charge-Transfer in 1-Piperidinoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Piperidinoanthraquinone is a fascinating molecule belonging to the class of donor-acceptor substituted anthraquinones. Its rigid anthraquinone core acts as an electron acceptor, while the piperidino group serves as a potent electron donor. This unique molecular architecture gives rise to a prominent intramolecular charge-transfer (ICT) phenomenon upon photoexcitation. The longest-wavelength absorption bands of unprotonated piperidinoanthraquinones are characterized as charge-transfer in nature[1]. This guide provides a comprehensive technical overview of the ICT process in 1-piperidinoanthraquinone, delving into its theoretical underpinnings, experimental characterization, and potential applications. We will explore the profound influence of the solvent environment on its photophysical properties, a hallmark of ICT, and provide detailed protocols for its synthesis and spectroscopic investigation. This document is intended to be a valuable resource for researchers leveraging the unique photophysical properties of this and similar molecules in various scientific and technological domains.

The Phenomenon of Intramolecular Charge-Transfer (ICT)

Intramolecular charge-transfer is a fundamental process in photochemistry where the absorption of light by a molecule leads to a significant redistribution of electron density from an electron-donating moiety to an electron-accepting moiety within the same molecule. This process results in the formation of a highly polar excited state, often with a substantially larger dipole moment than the ground state.

The photophysical properties of molecules exhibiting ICT are exquisitely sensitive to the polarity of their environment. This sensitivity, known as solvatochromism, manifests as shifts in the absorption and, more dramatically, the fluorescence emission spectra as the solvent polarity is varied. This characteristic makes ICT compounds like 1-piperidinoanthraquinone powerful probes for investigating the microenvironment of complex systems, such as biological membranes and polymer matrices[2].

The Donor-Acceptor Architecture of 1-Piperidinoanthraquinone

In 1-piperidinoanthraquinone, the core components facilitating ICT are:

-

The Acceptor (A): The anthraquinone moiety, with its two electron-withdrawing carbonyl groups, constitutes the electron acceptor.

-

The Donor (D): The piperidino group, a secondary amine, acts as a strong electron donor due to the lone pair of electrons on the nitrogen atom.

The presence of a strong electron-donating substituent on the anthraquinone core induces a charge-transfer from the substituent to the anthraquinone's conjugated system, resulting in a red-shifted band in the visible region of the absorption spectrum[3].

Synthesis of 1-Piperidinoanthraquinone

A reliable method for the synthesis of 1-piperidinoanthraquinone involves the nucleophilic aromatic substitution of a halogenated anthraquinone precursor. The reaction of 1-chloroanthraquinone with piperidine is a common and effective route.

Experimental Protocol: Synthesis from 1-Chloroanthraquinone

This protocol is adapted from a reported synthesis of 1-(piperidin-1-yl)-9,10-anthraquinone[4].

Materials:

-

1-Chloro-9,10-anthraquinone

-

Piperidine

-

Toluene

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

To a solution of 1-chloro-9,10-anthraquinone (2.06 mmol, 0.5 g) in 60 ml of toluene, add piperidine (2.05 mmol, 177 mg)[4].

-

Stir the reaction mixture in an oil bath preheated to 80 °C for 48 hours[4]. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent by rotary evaporation[4].

-

Dissolve the resulting residue in 150 ml of dichloromethane[4].

-

Wash the organic layer with water (2 x 100 ml) to remove any unreacted piperidine and salts[4].

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product[4].

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure 1-piperidinoanthraquinone.

Causality Behind Experimental Choices:

-

Solvent: Toluene is a suitable high-boiling, non-polar solvent for this nucleophilic substitution reaction.

-

Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or products.

-

Workup: The aqueous wash is crucial for removing water-soluble impurities. Dichloromethane is an effective solvent for extracting the product. Anhydrous magnesium sulfate is a common drying agent to remove residual water from the organic phase.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from any remaining starting materials or byproducts.

Experimental Characterization of Intramolecular Charge-Transfer

The ICT nature of 1-piperidinoanthraquinone can be thoroughly investigated through a series of spectroscopic techniques. The primary evidence comes from the observation of solvatochromism.

Solvatochromism: The Influence of Solvent Polarity

The hallmark of a molecule undergoing ICT is the pronounced dependence of its absorption and, particularly, its fluorescence spectra on the polarity of the solvent. As the solvent polarity increases, the highly polar excited state is stabilized to a greater extent than the less polar ground state. This differential stabilization leads to a red-shift (bathochromic shift) in the fluorescence emission maximum.

Table 1: Hypothetical Solvatochromic Data for 1-Piperidinoanthraquinone (Note: This table is illustrative. Experimental data should be acquired following the protocol below.)

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| n-Hexane | 1.88 | 1.375 | 480 | 530 | 2008 |

| Toluene | 2.38 | 1.496 | 485 | 550 | 2486 |

| Dichloromethane | 8.93 | 1.424 | 495 | 580 | 2918 |

| Acetone | 20.7 | 1.359 | 500 | 600 | 3333 |

| Acetonitrile | 37.5 | 1.344 | 505 | 620 | 3636 |

| Dimethyl Sulfoxide | 46.7 | 1.479 | 510 | 640 | 3846 |

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To investigate the solvatochromic behavior of 1-piperidinoanthraquinone by measuring its absorption and fluorescence spectra in a range of solvents with varying polarities.

Materials:

-

1-Piperidinoanthraquinone

-

A series of spectroscopic grade solvents of varying polarity (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, DMSO)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of 1-piperidinoanthraquinone in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 10-3 M.

-

For each solvent to be tested, prepare a dilute solution of 1-piperidinoanthraquinone by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be such that the absorbance at the λmax is between 0.1 and 0.2 to avoid inner filter effects.

-

Record the UV-Vis absorption spectrum for each solution, noting the wavelength of maximum absorption (λabs).

-

Record the fluorescence emission spectrum for each solution. The excitation wavelength should be set at the λabs for each respective solvent. Note the wavelength of maximum emission (λem).

-

Calculate the Stokes shift in wavenumbers (cm-1) for each solvent using the formula: Stokes Shift = (1/λabs - 1/λem) x 107.

Theoretical Framework and Data Analysis

The experimental solvatochromic data can be analyzed using theoretical models to gain quantitative insights into the electronic properties of the excited state.

The Lippert-Mataga Equation

The Lippert-Mataga equation provides a relationship between the Stokes shift and the solvent polarity, allowing for the estimation of the change in dipole moment upon excitation (Δµ = µe - µg), where µe and µg are the dipole moments of the excited and ground states, respectively.

The equation is given by:

νabs - νem = (2Δµ2 / hca3) * Δf + constant

where:

-

νabs and νem are the wavenumbers of the absorption and emission maxima.

-

h is Planck's constant.

-

c is the speed of light.

-

a is the Onsager cavity radius of the solute molecule.

-

Δf is the solvent polarity parameter, calculated as: Δf = [(ε-1)/(2ε+1)] - [(n2-1)/(2n2+1)], where ε is the dielectric constant and n is the refractive index of the solvent.

A linear plot of the Stokes shift (νabs - νem) versus the solvent polarity parameter (Δf) is expected for molecules exhibiting ICT. The slope of this plot is directly proportional to the square of the change in dipole moment upon excitation. A larger slope indicates a greater degree of charge transfer in the excited state.

Caption: Workflow for Lippert-Mataga analysis.

Computational Chemistry: TD-DFT Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for modeling the electronic transitions in molecules. TD-DFT calculations can provide valuable insights into the nature of the excited states, including:

-

Excitation Energies and Oscillator Strengths: These calculations can predict the absorption spectrum and help in assigning the observed electronic transitions.

-

Molecular Orbitals: Visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide a clear picture of the electron density redistribution during the ICT process. For 1-piperidinoanthraquinone, the HOMO is expected to be localized on the piperidino donor, while the LUMO will be predominantly on the anthraquinone acceptor.

-

Excited State Dipole Moments: TD-DFT can be used to calculate the dipole moments of the ground and excited states, providing a theoretical value for Δµ to compare with the experimental value obtained from the Lippert-Mataga analysis.

Caption: A simplified workflow for TD-DFT calculations.

Concluding Remarks and Future Outlook

1-Piperidinoanthraquinone stands as a compelling example of a molecule exhibiting pronounced intramolecular charge-transfer characteristics. Its photophysical properties, particularly its strong solvatochromism, make it a valuable tool for researchers in chemistry, materials science, and biology. The ability to tune its emission properties through the surrounding environment opens up possibilities for its use in developing sensitive fluorescent probes for various applications, including sensing, imaging, and as active components in optoelectronic devices. Further research into the ultrafast dynamics of the ICT process in 1-piperidinoanthraquinone, using techniques like transient absorption spectroscopy, could provide a deeper understanding of the excited-state relaxation pathways and the role of molecular vibrations in the charge transfer process. Such studies, in conjunction with advanced computational modeling, will undoubtedly continue to unveil the rich and complex photochemistry of this and related donor-acceptor systems.

References

-

Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (2020). Sains Malaysiana. [Link]

-

Synthesis of (1H-pyrrol-1-yl)anthracene-9,10-diones. (2020). ResearchGate. [Link]

-

Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. (2021). Pharmaceutical Chemistry Journal. [Link]

-

1-(Piperidin-1-yl)-9,10-anthraquinone. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis of 1,4-anthracene-9,10-dione derivatives and their regulation of nitric oxide, IL-1β and TNF-α in activated RAW264.7 cells. (2013). Archiv der Pharmazie. [Link]

-

1,5-Bis(piperidin-1-yl)-9,10-anthraquinone. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Absorption maxima (extinction coefficient) and fluorescence maxima... (n.d.). ResearchGate. [Link]

-

Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. (2021). Molecules. [Link]

-

Monitoring protein interactions and dynamics with solvatochromic fluorophores. (2010). Current Opinion in Chemical Biology. [Link]

- Synthesis of 1-amino-anthraquinone. (1992).

-

Factors affecting the photochemistry of piperidinoanthraquinones. (1969). Journal of the Chemical Society D: Chemical Communications. [Link]

Sources

- 1. Factors affecting the photochemistry of piperidinoanthraquinones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(Piperidin-1-yl)-9,10-anthraquinone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Selective Detection of Copper Ions Using 1-Piperidinoanthraquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Selective Copper Ion Detection

Copper is an essential trace element vital for numerous biological processes, yet its dysregulation is implicated in various pathological conditions, including neurodegenerative diseases and cancer.[1][2] Consequently, the development of robust and selective methods for the detection of copper ions (Cu²⁺) in biological and environmental systems is of paramount importance.[3] This document provides detailed application notes and protocols for the use of 1-Piperidinoanthraquinone as a selective colorimetric and fluorometric chemosensor for Cu²⁺. Anthraquinone derivatives are a well-established class of compounds in the development of chemosensors due to their unique photophysical properties and ability to act as effective metal ion chelators.[4][5]

Principle of Detection: Chelation-Induced Spectroscopic Changes

1-Piperidinoanthraquinone is an organic molecule featuring an anthraquinone core, which acts as a signaling unit, and a piperidine group that can serve as a binding site for metal ions. The detection of Cu²⁺ is based on the principle of chelation-enhanced spectroscopic changes. Upon binding of a copper ion, the electronic properties of the 1-Piperidinoanthraquinone molecule are altered, leading to a distinct change in its absorption and fluorescence spectra. This interaction typically involves the formation of a coordination complex between the ligand (1-Piperidinoanthraquinone) and the metal ion (Cu²⁺), resulting in either a colorimetric shift visible to the naked eye or a quenching of its fluorescence emission.[6][7]

The sensing mechanism is predicated on the formation of a stable complex between 1-Piperidinoanthraquinone and Cu²⁺. This complexation perturbs the intramolecular charge transfer (ICT) characteristics of the molecule, leading to the observed changes in the UV-Vis absorption and fluorescence emission spectra.[6]

Materials and Reagents

-

1-Piperidinoanthraquinone

-

Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)

-

A suitable solvent system (e.g., a mixture of an organic solvent like acetonitrile or THF and an aqueous buffer like Tris-HCl)[6]

-

A selection of other metal salts for selectivity studies (e.g., chlorides or nitrates of Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Ag⁺)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

pH meter

-

Volumetric flasks and pipettes

-

Quartz cuvettes

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

1-Piperidinoanthraquinone Stock Solution: Prepare a stock solution of 1-Piperidinoanthraquinone (e.g., 1 mM) in a suitable organic solvent such as acetonitrile or THF.

-

Copper(II) Stock Solution: Prepare a stock solution of a copper salt (e.g., 10 mM CuSO₄) in deionized water.

-

Interfering Ion Stock Solutions: Prepare stock solutions of other metal salts (e.g., 10 mM) in deionized water to test the selectivity of the sensor.

Protocol 2: Colorimetric and UV-Vis Spectroscopic Detection of Cu²⁺

This protocol details the steps for observing the color change and quantifying the interaction between 1-Piperidinoanthraquinone and Cu²⁺ using UV-Vis spectroscopy.

-

Preparation of the Sensor Solution: Dilute the 1-Piperidinoanthraquinone stock solution to a working concentration (e.g., 10 µM) in the chosen solvent system (e.g., 1:1 THF:Tris-HCl buffer, pH 7.4).[6]

-

UV-Vis Titration:

-

To a series of cuvettes, add the sensor solution.

-

Add increasing concentrations of the Cu²⁺ stock solution to each cuvette.

-

Record the UV-Vis absorption spectrum for each sample after a short incubation period.

-

Observe the changes in the absorption spectrum, noting any new peaks or shifts in existing peaks.[8]

-

-

Data Analysis:

-

Plot the absorbance at the wavelength of maximum change against the concentration of Cu²⁺.

-

Determine the linear range and calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.[9]

-

Protocol 3: Fluorometric Detection of Cu²⁺

This protocol outlines the procedure for detecting Cu²⁺ through fluorescence quenching.

-

Preparation of the Sensor Solution: Prepare the 1-Piperidinoanthraquinone sensor solution as described in Protocol 2.

-

Fluorescence Titration:

-

To a series of fluorescence cuvettes, add the sensor solution.

-

Add increasing concentrations of the Cu²⁺ stock solution to each cuvette.

-

Record the fluorescence emission spectrum for each sample after excitation at the appropriate wavelength.

-

Observe the decrease in fluorescence intensity as the concentration of Cu²⁺ increases.[6][10]

-

-

Data Analysis:

Protocol 4: Determination of Stoichiometry using Job's Plot

The stoichiometry of the 1-Piperidinoanthraquinone-Cu²⁺ complex can be determined using the method of continuous variation (Job's plot).[11][12]

-

Prepare a series of solutions with varying mole fractions of 1-Piperidinoanthraquinone and Cu²⁺, while keeping the total molar concentration constant.

-

Measure the absorbance of each solution at the wavelength of maximum change.

-

Plot the change in absorbance against the mole fraction of 1-Piperidinoanthraquinone. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.[13][14]

Protocol 5: Selectivity Study

To evaluate the selectivity of 1-Piperidinoanthraquinone for Cu²⁺, the response of the sensor to other metal ions is tested.

-

Prepare a series of sensor solutions containing a fixed concentration of 1-Piperidinoanthraquinone.

-

To each solution, add an excess of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Ag⁺).

-

Record the UV-Vis and fluorescence spectra for each sample and compare the response to that observed with Cu²⁺. A highly selective sensor will show a significant response only in the presence of Cu²⁺.[6]

Data Presentation

Table 1: Spectroscopic Properties of 1-Piperidinoanthraquinone and its Cu²⁺ Complex

| Species | Absorption Maximum (λ_abs) | Emission Maximum (λ_em) | Molar Absorptivity (ε) | Quantum Yield (Φ_F) |

| 1-Piperidinoanthraquinone | ~480 nm | ~590 nm | To be determined | To be determined |

| 1-Piperidinoanthraquinone-Cu²⁺ | ~620 nm | Quenched | To be determined | N/A |

Note: The values presented are hypothetical and based on typical observations for similar anthraquinone-based sensors. Actual values must be determined experimentally.

Table 2: Performance Characteristics of the 1-Piperidinoanthraquinone Sensor for Cu²⁺ Detection

| Parameter | Value |

| Detection Method | Colorimetric & Fluorometric |

| Linear Range | To be determined (e.g., 0.1 - 10 µM) |

| Limit of Detection (LOD) | To be determined (e.g., < 100 nM)[6] |

| Stoichiometry (Sensor:Cu²⁺) | 1:1 (Hypothesized)[6] |

| Response Time | < 1 minute |

| Optimal pH | ~7.4[9] |

Visualizations

Caption: Chelation of Cu²⁺ by 1-Piperidinoanthraquinone.

Caption: Workflow for characterization of the sensor.

Troubleshooting and Considerations

-

Solvent Effects: The choice of solvent can significantly impact the spectroscopic properties of the sensor and its complex. It is crucial to use high-purity solvents and maintain a consistent solvent composition throughout the experiments.

-

pH Sensitivity: The binding affinity of the sensor for Cu²⁺ may be pH-dependent. The optimal pH should be determined and maintained using a suitable buffer system.[9]

-

Interference: While 1-Piperidinoanthraquinone is expected to be selective for Cu²⁺, it is essential to validate this against a panel of other relevant metal ions, especially those with similar coordination properties.

-

Photostability: The photostability of 1-Piperidinoanthraquinone should be evaluated, particularly if it is to be used for continuous monitoring applications.

Conclusion